molecular formula C16H13ClO2 B2576626 (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 318296-22-9

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B2576626
CAS No.: 318296-22-9
M. Wt: 272.73
InChI Key: WJDZYSGZLCUOCA-SOFGYWHQSA-N
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Description

(2E)-1-(5-Chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings (A and B). The A-ring (5-chloro-2-hydroxyphenyl) features a hydroxyl group at the ortho position and chlorine at the meta position, while the B-ring (4-methylphenyl) has a methyl substituent at the para position. This compound is synthesized via Claisen-Schmidt condensation, a common method for chalcone synthesis . Its structural features are critical for biological activities, including enzyme inhibition and antimicrobial properties, as demonstrated in studies of analogous chalcones .

Properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,19H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZYSGZLCUOCA-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the chalcone backbone can be reduced to form a dihydrochalcone.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exerts its effects is primarily through its interaction with various molecular targets. The compound’s conjugated system allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The presence of the hydroxyl and chlorine groups may enhance its binding affinity to specific targets, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

A-Ring Substitutions
  • Chlorine vs. Bromine/Iodine: In non-piperazine chalcones, meta-iodine substitution on the A-ring (e.g., compound 2j: 4-bromo-2-hydroxy-5-iodophenyl) correlates with moderate IC50 values (4.7–70.8 μM). Replacement of iodine with chlorine (e.g., compound 2h) reduces inhibitory potency (IC50 = 13.82 μM vs. 4.7 μM for 2j) . Chlorine at the meta position (as in the target compound) may enhance selectivity for specific biological targets compared to bulkier halogens like bromine or iodine.
  • Hydroxyl Group Position :

    • Chalcones with hydroxyl groups at ortho and para positions (e.g., Cardamonin) exhibit superior inhibitory activity (IC50 = 4.35 μM) compared to those with meta substituents . The target compound’s ortho-hydroxyl group likely contributes to hydrogen bonding with biological targets, enhancing binding affinity.
B-Ring Substitutions
  • Methyl vs. Methoxy/Fluorine :
    • Para-methyl substitution (as in the target compound) generally results in lower steric hindrance compared to methoxy or fluorine. For example, LabMol-95 [(2E)-1-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one] shows a melting point of 194°C and 99.4% purity, suggesting favorable stability .
    • Methoxy groups (e.g., compound 2p) reduce electronegativity and increase IC50 values (70.79 μM), indicating that electron-withdrawing groups like chlorine or fluorine are preferable for activity .

Physical and Chemical Properties

Compound Name Substituents (A-Ring/B-Ring) Melting Point (°C) Purity (%) IC50 (μM) Reference
Cardamonin 2,4-dihydroxyphenyl / phenyl N/A N/A 4.35
2j (Br, I, F) 4-Br-2-OH-5-I / 4-F N/A N/A 4.70
2h (Cl, I, OMe) 4-Cl-2-OH-5-I / 4-OMe N/A N/A 13.82
LabMol-95 5-nitrothiophen-2-yl / 4-Me 194 99.4 N/A
P16 (MAO-B inhibitor) 4-Cl / 4-Et N/A N/A Ki = 0.11

Molecular Interactions and Crystallography

  • Hydrogen Bonding :
    • The ortho-hydroxyl group in the target compound facilitates hydrogen bonding, a feature critical for interactions with proteins like ACE2 or MAO enzymes .
  • Crystal Packing :
    • Chalcones with para-methyl groups (e.g., (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing solubility and crystallinity .

Biological Activity

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is C15H13ClOC_{15}H_{13}ClO, with a molecular weight of approximately 256.72 g/mol. The structural features that contribute to its biological activity include:

  • Chalcone backbone : This structure is known for its ability to interact with various biological targets.
  • Chloro and hydroxy groups : These substituents enhance the compound's reactivity and potential interaction with enzymes and receptors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one against various bacterial strains. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, suggesting that the compound may serve as a lead for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Bacillus subtilis5.64
Pseudomonas aeruginosa13.40

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the chloro group is believed to enhance its cytotoxicity by interacting with cellular targets involved in cancer progression.

The biological activity of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that chalcone derivatives can modulate oxidative stress within cells, leading to enhanced apoptosis in cancer cells.
  • Interaction with DNA : Some studies indicate that chalcones can bind to DNA, affecting replication and transcription processes.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in MDPI evaluated the antibacterial effects of various chalcone derivatives, including (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, revealing significant activity against resistant bacterial strains .
  • Anticancer Research : Another study focused on the anticancer potential of this chalcone derivative, demonstrating its ability to induce apoptosis in breast cancer cell lines through ROS generation .

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